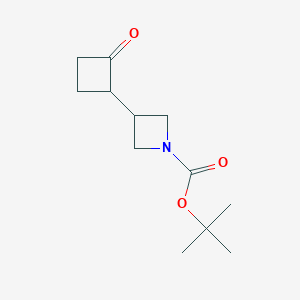
2-Amino-1-(1,3-dioxaindan-5-yl)ethan-1-one TFA, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(1,3-dioxaindan-5-yl)ethan-1-one TFA, 95% (hereafter referred to as 2-Amino-1-TFA) is an organic compound with a wide range of applications in scientific research. It is used in the synthesis of various compounds, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
2-Amino-1-TFA has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and is also used in the synthesis of various compounds such as peptides, peptidomimetics, and other small molecules. It has also been used in the synthesis of various drugs, including antibiotics and anti-cancer drugs. Additionally, 2-Amino-1-TFA has been studied for its biochemical and physiological effects, and has been used in the study of enzyme inhibition and protein-protein interactions.
Mécanisme D'action
2-Amino-1-TFA has been studied for its biochemical and physiological effects, and the mechanism of action of this compound is still being investigated. It has been suggested that the compound may act as an enzyme inhibitor, as it has been shown to inhibit the activity of various enzymes, such as proteases and phosphatases. Additionally, it has been suggested that 2-Amino-1-TFA may act as a modulator of protein-protein interactions, as it has been shown to bind to and modulate the activity of various proteins.
Biochemical and Physiological Effects
2-Amino-1-TFA has been studied for its biochemical and physiological effects, and the compound has been shown to have a variety of effects on various biochemical and physiological processes. For example, it has been shown to inhibit the activity of various enzymes, such as proteases and phosphatases. Additionally, it has been shown to modulate the activity of various proteins, and to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-1-TFA is a useful reagent for scientific research, and has a variety of advantages and limitations for lab experiments. One of the main advantages of this compound is its stability and solubility in aqueous solutions, which makes it an ideal reagent for a variety of biochemical and physiological experiments. Additionally, it has been shown to be relatively non-toxic, which makes it a safe reagent for use in lab experiments. However, one of the main limitations of this compound is its relatively low solubility in organic solvents, which can make it difficult to use in certain types of experiments.
Orientations Futures
Given the wide range of applications of 2-Amino-1-TFA in scientific research, there are numerous possible future directions for this compound. For example, further research could be conducted to investigate the mechanism of action of this compound, and its potential to inhibit the activity of various enzymes and modulate the activity of various proteins. Additionally, further research could be conducted to investigate the effects of this compound on various biochemical and physiological processes, as well as its potential therapeutic applications. Finally, research could be conducted to improve the solubility of this compound in organic solvents, which would make it easier to use in lab experiments.
Méthodes De Synthèse
2-Amino-1-TFA can be synthesized from 1,3-dioxaindan-5-yl ethan-1-one by reacting it with trifluoroacetic acid (TFA). This reaction is carried out under basic conditions, typically using aqueous sodium hydroxide as the base. The reaction proceeds in two steps, with the first step involving the formation of a TFA salt of the 1,3-dioxaindan-5-yl ethan-1-one, and the second step involving the formation of the 2-amino-1-TFA. The overall reaction is as follows:
1,3-dioxaindan-5-yl ethan-1-one + TFA → TFA salt of 1,3-dioxaindan-5-yl ethan-1-one → 2-Amino-1-TFA
Propriétés
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3H,4-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERKFMHQQAOPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(1,3-dioxaindan-5-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[3.4]octan-3-ol](/img/structure/B6337102.png)

![(7H-Pyrrolo[2,3-d]pyrimidine-4-yl)methanamine hydrochloride; 97%](/img/structure/B6337118.png)





![2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337164.png)
![2-[(Cyclopropylmethyl)ethanimidoyl]phenol](/img/structure/B6337168.png)
![2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-[4-(1-methylethyl)phenyl]-1-oxo-1H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid](/img/structure/B6337176.png)